![molecular formula C17H15BrN2O3 B4851072 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4851072.png)
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide
Übersicht
Beschreibung
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed by the pharmaceutical company Bial. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential therapeutic uses in various diseases.
Wirkmechanismus
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which play a role in regulating pain, mood, and appetite. By inhibiting FAAH, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce pain and inflammation, improve memory and learning, and reduce anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 is its potency as an FAAH inhibitor. The compound has been shown to be highly selective for FAAH over other enzymes, which may reduce the risk of off-target effects. However, one limitation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 is its toxicity. In a clinical trial in 2016, several participants experienced severe adverse effects, including neurological symptoms and death. The cause of these adverse effects is still under investigation.
Zukünftige Richtungen
For research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 may include the investigation of its structural features and binding interactions with FAAH, the development of safer analogs with similar potency, and the exploration of its potential therapeutic uses in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 has been studied extensively for its potential therapeutic uses in various diseases, including pain, anxiety, and inflammation. The compound is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Eigenschaften
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-7-16(20-23-10)19-17(21)9-14-13-5-4-12(18)8-11(13)3-6-15(14)22-2/h3-8H,9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFFHXYVESLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.